molecular formula C18H19F3N6O B12242565 4-{4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-6-(trifluoromethyl)pyrimidine

4-{4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-6-(trifluoromethyl)pyrimidine

Cat. No.: B12242565
M. Wt: 392.4 g/mol
InChI Key: XAAFWGQQSBQFGJ-UHFFFAOYSA-N
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Description

4-{4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-6-(trifluoromethyl)pyrimidine is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-6-(trifluoromethyl)pyrimidine typically involves multiple steps, starting with the preparation of the core heterocyclic structures. The imidazo[1,2-b]pyridazin-6-yl moiety can be synthesized through condensation reactions involving appropriate precursors . The piperidin-1-yl and pyrimidine components are then introduced through nucleophilic substitution and coupling reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .

Scientific Research Applications

4-{4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-6-(trifluoromethyl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects . The exact pathways and targets can vary depending on the specific application and context .

Properties

Molecular Formula

C18H19F3N6O

Molecular Weight

392.4 g/mol

IUPAC Name

2-methyl-6-[[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]methoxy]imidazo[1,2-b]pyridazine

InChI

InChI=1S/C18H19F3N6O/c1-12-9-27-15(24-12)2-3-17(25-27)28-10-13-4-6-26(7-5-13)16-8-14(18(19,20)21)22-11-23-16/h2-3,8-9,11,13H,4-7,10H2,1H3

InChI Key

XAAFWGQQSBQFGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=N1)C=CC(=N2)OCC3CCN(CC3)C4=NC=NC(=C4)C(F)(F)F

Origin of Product

United States

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